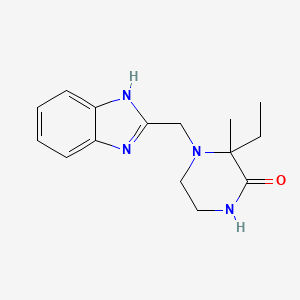![molecular formula C14H16N2O3 B4261133 N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide](/img/structure/B4261133.png)
N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide
Descripción general
Descripción
N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-tumor and anti-angiogenic properties, making it a promising candidate for the treatment of cancer.
Mecanismo De Acción
The exact mechanism of action of N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide is not fully understood. However, it is believed that N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide activates the immune system and induces the production of cytokines, which are signaling molecules that regulate immune responses. This leads to the recruitment of immune cells to the tumor site, which can then attack and destroy the tumor cells.
Biochemical and Physiological Effects:
N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). These cytokines play a crucial role in the immune response and can lead to the destruction of tumor cells. N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide has also been shown to inhibit angiogenesis by reducing the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide is that it has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and angiogenesis. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide. One direction is to investigate the combination of N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide with other anti-cancer agents to enhance its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide in humans to determine the optimal dosage and administration schedule. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide and to identify potential biomarkers that can predict patient response to treatment.
Conclusion:
In conclusion, N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide is a promising compound that has shown anti-tumor and anti-angiogenic properties in preclinical models. While the mechanism of action is not fully understood, N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide has been shown to activate the immune system and induce the production of cytokines, which can lead to the destruction of tumor cells. Further research is needed to fully understand the therapeutic potential of N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide and to identify optimal treatment strategies.
Aplicaciones Científicas De Investigación
N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide has been extensively studied for its anti-tumor and anti-angiogenic properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This makes N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methoxyphenyl]acetamide a promising candidate for the treatment of cancer.
Propiedades
IUPAC Name |
N-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-14(9(2)19-16-8)11-5-6-12(15-10(3)17)13(7-11)18-4/h5-7H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWVFLSZHASTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4261068.png)
![N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B4261074.png)
![N-(4-ethylbenzyl)-N,2,5-trimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4261075.png)
![2-{1-cyclohexyl-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4261080.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4261087.png)
![(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4261092.png)
![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B4261093.png)
![2-[1-(tetrahydro-2H-thiopyran-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B4261106.png)
![6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid](/img/structure/B4261117.png)
![1-(4-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B4261119.png)
![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-(4-pyrimidin-5-yl-1H-pyrazol-1-yl)acetamide](/img/structure/B4261136.png)

![1-[3-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]ethanone](/img/structure/B4261153.png)